molecular formula C13H16BrNO2 B495468 4-(allyloxy)-3-bromo-N-propylbenzamide

4-(allyloxy)-3-bromo-N-propylbenzamide

Cat. No.: B495468
M. Wt: 298.18g/mol
InChI Key: ALXRPIRJFNJYIN-UHFFFAOYSA-N
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Description

4-(Allyloxy)-3-bromo-N-propylbenzamide is a benzamide derivative characterized by a bromine atom at the aromatic ring’s 3-position, an allyloxy group at the 4-position, and an N-propyl substituent on the amide nitrogen. For instance, details the synthesis of bromo-nitrobenzaldoxime via formaldoxime intermediates, which may parallel the bromination or alkoxylation steps required for the target compound . Similarly, describes the preparation of N-(2-bromo-3-aryloxypropyl)amines, highlighting the use of brominated intermediates and reflux conditions for introducing aryloxy groups .

The allyloxy group in the target compound may confer enhanced reactivity in polymerization or cross-linking applications, while the bromine atom could serve as a site for further functionalization (e.g., Suzuki coupling). The N-propyl chain likely improves solubility in non-polar solvents compared to shorter alkyl chains.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18g/mol

IUPAC Name

3-bromo-4-prop-2-enoxy-N-propylbenzamide

InChI

InChI=1S/C13H16BrNO2/c1-3-7-15-13(16)10-5-6-12(11(14)9-10)17-8-4-2/h4-6,9H,2-3,7-8H2,1H3,(H,15,16)

InChI Key

ALXRPIRJFNJYIN-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=C(C=C1)OCC=C)Br

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)OCC=C)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • N-Alkyl vs. N-Aryl Groups : The N-propyl chain in the target compound likely increases hydrophobicity compared to N,N-dimethyl () or thiourea-based substituents ().
  • Bromine Position : The 3-bromo substituent in the target compound may sterically hinder electrophilic substitution compared to 4-bromo analogs ().
  • Allyloxy vs.

Reactivity and Functionalization Potential

  • Bromine Reactivity : Bromine in the 3-position (target compound) is less accessible for cross-coupling reactions compared to para-substituted bromine (). However, it may still participate in palladium-catalyzed reactions under optimized conditions.
  • Allyloxy Group : The allyloxy moiety can undergo Claisen rearrangement or thiol-ene click chemistry, distinguishing it from inert benzyloxy groups () .

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